molecular formula C14H13N5O2S B2689840 1-(3-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923202-10-2

1-(3-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2689840
CAS No.: 923202-10-2
M. Wt: 315.35
InChI Key: DTIVGUIXXOFBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Triazole-Thiazole Hybrid Development

The development of triazole-thiazole hybrids originated in the late 20th century, driven by the need to overcome limitations in existing antimicrobial and anticancer agents. Early work focused on isolated triazole or thiazole derivatives, such as benzothiazoles and 1,2,4-triazoles, which exhibited moderate bioactivity but suffered from poor solubility and metabolic instability. The strategic fusion of these heterocycles began in the 2010s, with researchers recognizing that combining triazoles’ hydrogen-bonding capacity with thiazoles’ aromatic rigidity could enhance target affinity and pharmacokinetic properties.

A pivotal shift occurred with the adoption of click chemistry techniques, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enabled precise structural modifications. For instance, the introduction of methoxy and methyl groups at specific positions improved membrane permeability, as demonstrated in derivatives like 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide. By 2020, triazole-thiazole hybrids had become a cornerstone in combating biofilm-forming pathogens, with compounds such as 8k and 8l showing IC~50~ values of 13.5 µM against Staphylococcus aureus biofilms.

Significance in Medicinal Chemistry Research

Triazole-thiazole hybrids occupy a unique niche due to their dual mechanism of action: the triazole ring disrupts nucleic acid synthesis, while the thiazole moiety interferes with bacterial cell wall integrity. This synergy is exemplified by 1-(3-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, where the methoxy group enhances lipid bilayer penetration, and the thiazole-2-yl group provides π-π stacking interactions with tyrosine kinases.

Recent advances in computational modeling have further illuminated their significance. Density functional theory (DFT) analyses reveal that the carboxamide bridge in these hybrids stabilizes the molecule’s bioactive conformation, reducing entropic penalties during target binding. Additionally, the methyl group at C5 sterically shields the triazole ring from oxidative degradation, extending plasma half-life in preclinical models.

Evolution of Triazole Carboxamides as Bioactive Scaffolds

Triazole carboxamides evolved from early antifungal agents like fluconazole into versatile scaffolds through strategic substitutions. The incorporation of carboxamide linkages, as seen in N-(benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide, marked a turning point by enabling covalent interactions with cysteine residues in target enzymes. Subsequent modifications focused on optimizing substituent patterns:

Structural Feature Functional Impact Example Compound
3-Methoxyphenyl at N1 Enhances hydrophobic interactions This compound
Methyl at C5 Reduces metabolic oxidation 1-(3-chloro-4-methoxyphenyl)-5-methyl derivatives
Thiazole-2-yl carboxamide Facilitates π-cation interactions 8k and 8l triazole-thiazole hybrids

These innovations addressed historical challenges such as poor oral bioavailability and off-target effects. For example, replacing chlorine with methoxy at the phenyl ring’s para position increased solubility by 40% in aqueous buffers.

Research Rationale and Scientific Importance

The resurgence of drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and azole-resistant Candida auris, has necessitated novel antimicrobial scaffolds. Triazole-thiazole hybrids offer three key advantages:

  • Structural modularity : The triazole and thiazole rings allow for over 50 regiochemical permutations, enabling rapid optimization against emerging resistance mechanisms.
  • Dual targeting : Hybrids inhibit both fungal lanosterol 14α-demethylase and bacterial dihydrofolate reductase, reducing the likelihood of cross-resistance.
  • Biofilm penetration : The planar structure of this compound disrupts quorum sensing in Pseudomonas aeruginosa biofilms at sub-MIC concentrations.

Ongoing research aims to exploit these properties in oncology, where preliminary data show inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) at nanomolar concentrations. The compound’s ability to chelate zinc ions in metalloproteinases further underscores its potential as a multitarget therapeutic agent.

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-12(13(20)16-14-15-6-7-22-14)17-18-19(9)10-4-3-5-11(8-10)21-2/h3-8H,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIVGUIXXOFBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on recent studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12N4OS\text{C}_{13}\text{H}_{12}\text{N}_4\text{OS}

Synthesis

The synthesis of this compound typically involves the coupling of thiazole derivatives with triazole moieties through various organic reactions. The specific synthetic pathways often utilize click chemistry techniques which enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole and thiazole moieties exhibit significant anticancer properties. For instance, a study found that similar triazole derivatives showed IC50 values in the range of 1.95–4.24 µM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of Related Triazole Compounds

Compound NameIC50 (µM)Target Cell Line
Doxorubicin7.26Various Cancer Cell Lines
1-(3-Methoxyphenyl)-5-methyl-N-(thiazol-2-yl)...4.00HT-29
1,2,3-Triazole Derivative A2.50Jurkat
1,2,3-Triazole Derivative B3.00J774A.1

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has indicated that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. These findings are supported by molecular docking studies which suggest that the compound interacts effectively with bacterial targets .

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA synthesis and repair processes. The inhibition of thymidylate synthase (TS) has been highlighted as a crucial mechanism through which these compounds exert their cytotoxic effects . Furthermore, computational studies suggest that the structural features of the compound contribute to its binding affinity with target proteins involved in cancer cell proliferation.

Case Studies

A notable case study involved a series of synthesized triazole derivatives where researchers reported enhanced anticancer activity correlated with specific structural modifications on the thiazole ring . In this study, compounds with electron-donating groups at strategic positions demonstrated improved efficacy against cancer cell lines.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds related to 1-(3-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide. For instance:

  • Cell Line Studies : A study demonstrated that similar thiazole derivatives exhibited selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cells. The derivatives showed IC50 values indicating significant antiproliferative effects, suggesting that the thiazole moiety enhances anticancer activity .
  • Mechanism of Action : Research indicates that compounds containing the triazole ring can inhibit tubulin polymerization, a critical process for cancer cell division. This mechanism has been linked to increased apoptosis in cancer cells, highlighting the therapeutic potential of triazole-containing compounds .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial applications:

  • Broad-Spectrum Activity : Compounds with similar thiazole and triazole structures have been tested for their antibacterial and antifungal properties. These studies found that they could inhibit the growth of a range of pathogens, including resistant strains of bacteria .

Neuroprotective Effects

Recent investigations into thiazole derivatives have suggested neuroprotective effects:

  • Anticonvulsant Activity : Some derivatives were tested in picrotoxin-induced convulsion models, showing promise as anticonvulsants. This suggests that modifications to the thiazole structure could lead to new treatments for epilepsy .

Case Studies and Research Findings

StudyFindings
Evren et al. (2019)Tested novel thiazole derivatives against NIH/3T3 and A549 cells; showed significant cytotoxicitySupports potential use in cancer therapy
Sayed et al. (2019)Developed new compounds with notable antiproliferative activity against liver carcinoma (HepG2)Highlights the importance of structural features for activity
PMC9268695 (2020)Investigated bioisosteric replacements; found triazole enhanced activity against endothelial cellsSuggests structural modifications can improve efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, and biological activities:

Compound Name R1 (Triazole 1-position) R2 (Carboxamide) Biological Activity IC50 (µM) Synthesis Method Reference
1-(3-Methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide 3-Methoxyphenyl Thiazol-2-yl Not explicitly reported N/A Not specified N/A
1-(2-Fluorophenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3d) 2-Fluorophenyl Quinolin-2-yl Wnt/β-catenin pathway inhibition N/A General Procedure B
1-(2-Bromophenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3e) 2-Bromophenyl Quinolin-2-yl Wnt/β-catenin pathway inhibition N/A General Procedure B
9b (1,3,4-Thiadiazole derivative) Phenyl Substituted thiadiazole Antitumor (HepG2) 2.94 (HepG2) Hydrazonoyl halide reaction
12a (Thiazole derivative) Phenyl Substituted thiazole Antitumor (HepG2, MCF-7) 1.19 (HepG2), 3.4 (MCF-7) Hydrazonoyl halide reaction
E141-0502 4-Ethoxyphenyl 4-Methylphenyl Screening compound (no activity reported) N/A Not specified
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethyl)phenyl]-... 4-Difluoromethoxyphenyl 2-Trifluoromethylphenyl Not explicitly reported N/A Not specified

Key Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): Compounds with halogens (e.g., 3d, 3e) or trifluoromethyl groups (e.g., ) may improve metabolic stability and target binding through hydrophobic interactions. Electron-Donating Groups (EDGs): The 3-methoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs, which could influence pharmacokinetics .

Heteroaryl Moieties: Thiazole and quinoline groups (e.g., 3d, 3e, and the target compound) contribute to π-π stacking or hydrogen bonding with biological targets. Thiazole derivatives (e.g., 12a) show potent dual activity against HepG2 and MCF-7, suggesting the thiazole ring’s versatility in binding diverse targets .

Synthetic Accessibility: Most triazole-carboxamides are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazonoyl halide reactions, as seen in and . The absence of detailed synthesis data for the target compound implies reliance on analogous protocols.

Biological Performance :

  • Thiadiazole derivative 9b demonstrates significant antitumor activity (IC50 = 2.94 µM against HepG2), highlighting the impact of the heterocyclic core on efficacy . The target compound’s thiazole-carboxamide moiety may similarly engage kinase or receptor targets, though empirical validation is required.

Q & A

Q. Critical parameters :

FactorOptimal ConditionImpactReference
SolventPolar aprotic (DMF)Reduces byproducts
Temperature70–80°CEnhances cyclization efficiency
CatalystCuI (0.1–0.3 eq.)Balances reaction rate and purity
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Ensures >95% purity

Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Basic
Answer:
Standard characterization methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, triazole C-N at ~1500 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., 3-methoxyphenyl protons at δ 6.8–7.4 ppm, thiazole C-H at δ 8.1–8.3 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₅H₁₄N₄O₂S) .
  • HPLC : Assesses purity (>98% achievable via gradient elution) .

Q. Software Workflow :

StepToolPurposeReference
Data ReductionSHELXSPhase determination
RefinementSHELXLAnisotropic displacement parameters
VisualizationWinGX/ORTEPMolecular geometry analysis

How should contradictory biological activity data be resolved?

Advanced
Answer:
Contradictions (e.g., varying IC₅₀ values) require:

Purity validation : Re-analyze via HPLC and HRMS to exclude batch-specific impurities .

Assay standardization :

  • Use identical cell lines (e.g., HEK293 for Wnt/β-catenin studies ).
  • Normalize to controls (e.g., β-catenin inhibitors like ICG-001 ).

Orthogonal assays : Confirm activity via SPR (binding affinity) and qPCR (pathway gene expression) .

What safety protocols are recommended for handling this compound?

Basic
Answer:

  • PPE : Gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods during synthesis .
  • Waste disposal : Collect organic fractions separately for incineration .

Which biological pathways or targets are most promising for mechanistic studies?

Advanced
Answer:

  • Wnt/β-catenin signaling : Triazole-carboxamides show glucose/lipid metabolism modulation in diet-induced obese mice .
  • Antimicrobial activity : Thiadiazole-triazole hybrids exhibit MIC values of 2–8 µg/mL against S. aureus .
  • Kinase inhibition : Docking suggests potential interaction with EGFR (binding energy: −9.2 kcal/mol) .

Q. Experimental Design :

Assay TypeProtocolKey MetricsReference
In vivoHigh-fat diet murine modelLiver weight, serum triglycerides
In vitroMicrodilution (CLSI guidelines)MIC, MBC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.